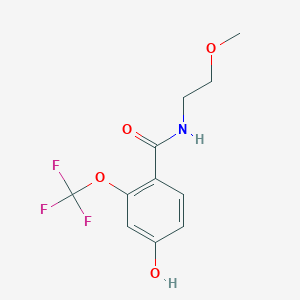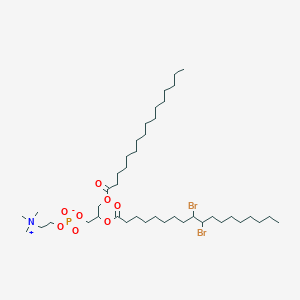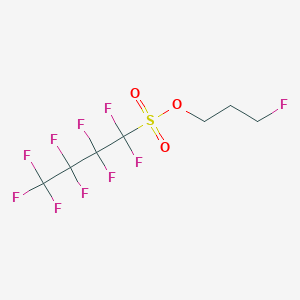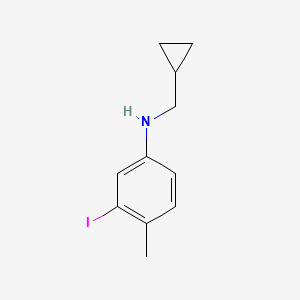
3,5-Di-O-p-chlorobenzoyl alpha-floxuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di-O-p-chlorobenzoyl alpha-floxuridine: is a synthetic nucleoside analog, which is a derivative of floxuridine This compound is characterized by the presence of two p-chlorobenzoyl groups at the 3’ and 5’ positions of the ribose moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-O-p-chlorobenzoyl alpha-floxuridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of floxuridine with p-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Di-O-p-chlorobenzoyl alpha-floxuridine undergoes various chemical reactions, including:
Hydrolysis: The p-chlorobenzoyl groups can be hydrolyzed under acidic or basic conditions to yield floxuridine.
Substitution: The compound can undergo nucleophilic substitution reactions at the 5-fluorouracil moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Floxuridine.
Substitution: Various substituted derivatives of floxuridine.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,5-Di-O-p-chlorobenzoyl alpha-floxuridine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA replication.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 3,5-Di-O-p-chlorobenzoyl alpha-floxuridine involves its incorporation into DNA, where it inhibits thymidylate synthase. This inhibition prevents the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. As a result, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Floxuridine: The parent compound, which lacks the p-chlorobenzoyl groups.
5-Fluorouracil: Another nucleoside analog with similar anticancer properties.
Capecitabine: An oral prodrug of 5-fluorouracil.
Uniqueness: 3,5-Di-O-p-chlorobenzoyl alpha-floxuridine is unique due to the presence of the p-chlorobenzoyl groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability compared to its parent compound.
Eigenschaften
Molekularformel |
C23H17Cl2FN2O7 |
|---|---|
Molekulargewicht |
523.3 g/mol |
IUPAC-Name |
[3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32) |
InChI-Schlüssel |
OGKGUIKIBDTIHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

